molecular formula C21H26N2O3S B2734853 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide CAS No. 921811-48-5

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide

Cat. No.: B2734853
CAS No.: 921811-48-5
M. Wt: 386.51
InChI Key: DOMGJBLIFOPKKD-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide is a synthetic benzoxazepine derivative provided for research purposes. This compound features a seven-membered 1,4-oxazepine ring fused to a benzene ring, creating a tetrahydrobenzo[b][1,4]oxazepin-4-one core structure that is 3,3-dimethyl substituted and features an isopentyl (3-methylbutyl) group at the 5-position. The 8-position of this scaffold is functionalized with a thiophene-2-carboxamide moiety, introducing a heteroaromatic system that can influence the compound's electronic properties and potential for molecular recognition. The molecular formula is C22H27N3O3S and it has a molecular weight of 413.5 g/mol. Compounds within this structural class have demonstrated significant research value in medicinal chemistry and drug discovery programs. Structurally similar tetrahydrobenzo[b][1,4]oxazepine derivatives have been investigated as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis and inflammation . The specific substitution pattern on the benzoxazepine core, particularly at the 3,3- and 5-positions, is critical for optimizing biological activity and physicochemical properties. The isopentyl side chain may enhance hydrophobic interactions with target proteins, while the thiophene carboxamide group can serve as a hydrogen bond acceptor/donor. This compound is representative of a privileged scaffold with potential applications in researching inflammatory diseases, autoimmune disorders, and neurodegenerative conditions where regulated cell death pathways play a fundamental role. The presence of both oxygen and nitrogen heteroatoms in the fused ring system creates multiple sites for hydrogen bonding and molecular interactions with biological targets. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use. Researchers should handle this compound appropriately in controlled laboratory settings following all applicable safety protocols. For comprehensive product specifications, including certificates of analysis and handling recommendations, please contact our scientific support team.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-14(2)9-10-23-16-8-7-15(22-19(24)18-6-5-11-27-18)12-17(16)26-13-21(3,4)20(23)25/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMGJBLIFOPKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H32N4O4S
Molecular Weight 448.6 g/mol
CAS Number 1428373-16-3
Structural Features Contains a benzo[b][1,4]oxazepin ring and a thiophene moiety

The unique structure of this compound includes a tetrahydrobenzo[b][1,4]oxazepin core that may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxic Effects : Compounds derived from similar structures have shown potent cytotoxic effects against glioblastoma and breast adenocarcinoma cell lines at low concentrations (nanomolar range) .

The mechanism by which this compound exerts its biological effects may involve:

  • Induction of Apoptosis : Studies on related compounds suggest that they induce apoptosis in cancer cells through morphological changes such as chromatin condensation and cell shrinkage .
  • Oxidative Stress : Evidence indicates that oxidative stress plays a role in the apoptosis induced by these compounds .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic potential of synthesized thiosemicarbazones against glioblastoma multiforme and breast adenocarcinoma. The results demonstrated that these compounds had higher antitumor activity than traditional chemotherapeutic agents like etoposide .
  • Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of these compounds to various protein targets. The results indicated favorable interactions through hydrogen bonding and hydrophobic interactions .

Summary of Findings

The biological activity of this compound suggests significant potential in cancer therapy. Its structural characteristics may enhance its interaction with biological targets leading to effective cytotoxicity against tumor cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The benzo[b][1,4]oxazepine core distinguishes the target compound from analogs like benzo[f][1,4]thiazepines () and isoxazole derivatives ():

Compound Core Structure Heteroatoms Key Substituents Reference
Target Benzo[b][1,4]oxazepine O, N 5-isopentyl, 3,3-dimethyl, thiophene-2-carboxamide -
Benzo[f][1,4]thiazepines Benzo[f][1,4]thiazepine S, N 5-alkyl (pentyl, cyclopentyl)
Isoxazole derivative Isoxazole N, O 5-methylthiophen-2-yl, ethyl ester
  • Electronic Effects : Replacement of oxygen with sulfur (thiazepines vs. oxazepines) increases polarizability and alters metabolic stability.
  • Ring Fusion Position : Benzo[b] (target) vs. benzo[f] () fusion modifies steric accessibility and π-system conjugation.

Substituent Effects

  • Alkyl Chains: The target’s isopentyl group (branched C5) may enhance membrane permeability compared to linear pentyl/cyclopentyl groups in thiazepines .
  • Aromatic Systems :

    • The thiophene-2-carboxamide in the target contrasts with 5-methylthiophen-2-yl in isoxazole derivatives (). Thiophene’s electron-rich nature may influence receptor binding affinity.

Spectroscopic Data

Compound ¹H-NMR Highlights (δ, ppm) IR Peaks (cm⁻¹) Reference
Target Not reported - -
Benzo[f][1,4]thiazepines 1.25–1.35 (alkyl CH3), 6.7–7.3 (aromatic) ~2940 (C-H stretch)
Isoxazole derivative 2.51 (s, CH3), 6.82 (d, thiophene-H) Not reported
  • Thiazepines’ IR C-H stretches align with alkyl chain flexibility, whereas the target’s dimethyl groups may produce distinct splitting patterns in NMR.

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